molecular formula C19H20N4O5 B10988962 2-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxo-4-imidazolidinyl]-N-[2-(1H-pyrrol-1-YL)ethyl]acetamide

2-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxo-4-imidazolidinyl]-N-[2-(1H-pyrrol-1-YL)ethyl]acetamide

Cat. No.: B10988962
M. Wt: 384.4 g/mol
InChI Key: RWZWDYBXONRMBM-UHFFFAOYSA-N
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Description

2-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxo-4-imidazolidinyl]-N-[2-(1H-pyrrol-1-YL)ethyl]acetamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

The synthesis of 2-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxo-4-imidazolidinyl]-N-[2-(1H-pyrrol-1-YL)ethyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.

    Imidazolidinone Formation: The benzodioxole derivative is then reacted with an appropriate amine and carbonyl compound to form the imidazolidinone ring.

    Acetamide Formation: The final step involves the reaction of the imidazolidinone derivative with an acylating agent to form the acetamide group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxo-4-imidazolidinyl]-N-[2-(1H-pyrrol-1-YL)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxo-4-imidazolidinyl]-N-[2-(1H-pyrrol-1-YL)ethyl]acetamide involves its interaction with specific molecular targets. For example, in anticancer research, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis . The pathways involved often include the disruption of microtubule dynamics and interference with cellular signaling processes.

Comparison with Similar Compounds

Similar compounds include other benzodioxole derivatives and imidazolidinone-based molecules. Compared to these, 2-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxo-4-imidazolidinyl]-N-[2-(1H-pyrrol-1-YL)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture.

Properties

Molecular Formula

C19H20N4O5

Molecular Weight

384.4 g/mol

IUPAC Name

2-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(2-pyrrol-1-ylethyl)acetamide

InChI

InChI=1S/C19H20N4O5/c24-17(20-5-8-22-6-1-2-7-22)10-14-18(25)23(19(26)21-14)11-13-3-4-15-16(9-13)28-12-27-15/h1-4,6-7,9,14H,5,8,10-12H2,(H,20,24)(H,21,26)

InChI Key

RWZWDYBXONRMBM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(NC3=O)CC(=O)NCCN4C=CC=C4

Origin of Product

United States

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